Fmoc-D-Asp-obzl
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Overview
Description
Fmoc-D-Asp-obzl, also known as N-α-Fmoc-D-aspartic acid α-benzyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing aspartic acid residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a benzyl ester protecting group at the carboxyl terminus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asp-obzl typically involves the protection of the amino and carboxyl groups of D-aspartic acid. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The benzyl ester group is introduced by esterification with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as recrystallization and chromatography to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Asp-obzl undergoes several types of chemical reactions, including:
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation over Pd/C or TFMSA for benzyl ester removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives and peptide chains with aspartic acid residues incorporated .
Scientific Research Applications
Fmoc-D-Asp-obzl is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Mechanism of Action
The mechanism of action of Fmoc-D-Asp-obzl involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The benzyl ester group protects the carboxyl terminus, allowing selective deprotection and coupling reactions. These protecting groups are removed under specific conditions to yield the desired peptide product .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Asp-obzl: The L-isomer of Fmoc-D-Asp-obzl, used similarly in peptide synthesis.
Fmoc-Asp(OtBu)-OH: A derivative with a tert-butyl ester protecting group instead of a benzyl ester.
Fmoc-Glu(OtBu)-OH: A similar compound with glutamic acid instead of aspartic acid.
Uniqueness
This compound is unique due to its D-configuration, which can impart different structural and functional properties to peptides compared to the L-isomer. This can be particularly useful in the study of peptide stability, folding, and biological activity .
Properties
Molecular Formula |
C26H23NO6 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m1/s1 |
InChI Key |
CBZSVHFNEMONDZ-HSZRJFAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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